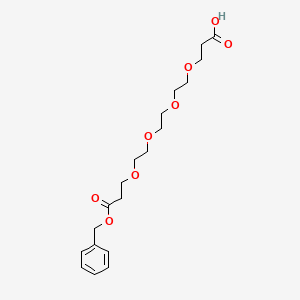

Benzyloxy carbonyl-PEG4-Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyloxy carbonyl-PEG4-acid is a compound that serves as a versatile linker in various chemical and biological applications. It features a benzyl protecting group and a carboxylic acid group, making it useful in a range of synthetic processes. The compound is often used in research settings due to its ability to form stable amide bonds with primary amines and its ease of deprotection via hydrogenolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyloxy carbonyl-PEG4-acid typically involves the protection of a polyethylene glycol (PEG) chain with a benzyl group, followed by the introduction of a carboxylic acid group. The benzyl group serves as a protecting group that can be removed under mild conditions. The carboxylic acid group can react with primary amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar protective and reactive strategies. The compound is produced in reagent grade for research purposes, and inquiries for GMP-grade (Good Manufacturing Practice) production can be made for specific applications .

Chemical Reactions Analysis

Types of Reactions: Benzyloxy carbonyl-PEG4-acid primarily undergoes substitution reactions. The carboxylic acid group can react with primary amines to form amide bonds, a process facilitated by coupling reagents like EDC or HATU. The benzyl protecting group can be removed via hydrogenolysis, a reduction reaction .

Common Reagents and Conditions:

Coupling Reagents: EDC, HATU

Deprotection Reagents: Hydrogen gas in the presence of a palladium catalyst

Major Products Formed:

Amide Bonds: Formed when the carboxylic acid group reacts with primary amines

Deprotected Carboxylic Acid: Formed after the removal of the benzyl group via hydrogenolysis

Scientific Research Applications

Bioconjugation and Drug Delivery

Overview : The primary application of Benzyloxy carbonyl-PEG4-Acid lies in its role as a linker in bioconjugation processes. The compound can react with primary amines in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds. This property is crucial for linking therapeutic agents to biomolecules, enhancing their efficacy and solubility in aqueous environments due to the PEG moiety.

Case Study : In research involving antibody-drug conjugates (ADCs), this compound has been utilized to attach cytotoxic drugs to antibodies, improving targeted delivery to cancer cells while minimizing systemic toxicity. The PEG component aids in increasing the solubility and circulation time of these conjugates in the bloodstream, facilitating better therapeutic outcomes .

Fluorescent Labeling

Overview : The compound is also employed in the development of fluorescent probes for biological imaging. By attaching fluorescent dyes through the reactive carboxylic acid group, researchers can create highly specific imaging agents that facilitate the visualization of cellular processes.

Case Study : In a study on G protein-coupled receptors (GPCRs), this compound was used to link fluorescent labels to receptor ligands. This allowed for real-time monitoring of receptor activity and interactions within living cells, providing insights into cellular signaling pathways .

Cosmetic Formulations

Overview : The compound's properties are leveraged in cosmetic formulations, where it acts as a stabilizing agent and emulsifier. Its ability to enhance the solubility of active ingredients makes it valuable for delivering hydrophobic compounds in aqueous formulations.

Case Study : Research into cosmetic products has shown that incorporating this compound improves the stability and efficacy of formulations containing active ingredients such as vitamins and peptides. The PEG component enhances skin penetration and bioavailability of these compounds, leading to improved skin health outcomes .

Biomedical Applications

Overview : Beyond drug delivery, this compound has applications in developing biodegradable implants and scaffolds for tissue engineering. Its biocompatibility and ability to form covalent bonds with biological molecules make it suitable for creating materials that promote cell adhesion and growth.

Case Study : A study on biodegradable magnesium implants utilized this compound as part of a composite material designed to enhance osseointegration (the integration of implants with bone). The incorporation of this compound improved the material's mechanical properties while promoting favorable biological responses, such as enhanced cell proliferation and differentiation .

Chemical Synthesis

Overview : In synthetic chemistry, this compound serves as an important intermediate for producing various chemical entities. Its functional groups allow for further modifications leading to diverse applications across multiple disciplines.

Case Study : Researchers have employed this compound in synthesizing complex organic molecules through multi-step reactions involving deprotection strategies that leverage the stability of the benzyl group under mild conditions. This versatility has made it a preferred choice in organic synthesis laboratories .

Mechanism of Action

The primary mechanism of action for benzyloxy carbonyl-PEG4-acid involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by coupling reagents like EDC or HATU, which activate the carboxylic acid group. The benzyl protecting group can be removed via hydrogenolysis, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Benzyloxy carbonyl-PEG5-acid: Similar structure but with an additional ethylene glycol unit, providing slightly different physical properties.

Benzyloxy carbonyl-PEG3-acid: Shorter PEG chain, which may affect its solubility and reactivity.

Uniqueness: Benzyloxy carbonyl-PEG4-acid is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity for a wide range of applications. Its benzyl protecting group and carboxylic acid functionality make it a versatile linker in both chemical and biological research .

Biological Activity

Benzyloxy carbonyl-PEG4-Acid, a compound featuring a benzyl protected carboxylic acid linked to a polyethylene glycol (PEG) moiety, has garnered attention in the field of biochemistry and medicinal chemistry due to its versatile applications. This article delves into the biological activity of this compound, examining its chemical properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound (CAS: 2250278-48-7) consists of:

- Benzyl Group : Provides protection for the carboxylic acid.

- Carboxylic Acid : Capable of forming stable amide bonds with primary amines in the presence of coupling reagents such as EDC or DCC.

- PEG Linker : Enhances solubility in aqueous media, making it suitable for biological applications.

The compound can undergo hydrogenolysis to remove the benzyl group, regenerating a free carboxylic acid for further conjugation with biomolecules .

The biological activity of this compound primarily stems from its ability to facilitate conjugation reactions. The carboxylic acid group can react with amine-bearing biomolecules, which is crucial for drug delivery systems and targeted therapies. The PEG moiety enhances the pharmacokinetics of conjugated drugs by improving their solubility and stability in biological environments .

Applications in Drug Development

- Drug Conjugation : The compound is utilized as a linker in antibody-drug conjugates (ADCs), where it connects cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells.

- Biomolecule Labeling : It serves as a tool for labeling proteins and peptides, allowing for tracking and visualization in various biological assays.

Case Studies

-

Antibody-Drug Conjugates :

- A study demonstrated that using this compound as a linker improved the efficacy of ADCs in targeting tumor cells while minimizing off-target effects. The hydrophilic nature of PEG reduced aggregation and enhanced circulation time in vivo.

-

Protein Labeling :

- Research indicated that conjugating fluorescent dyes to proteins via this compound resulted in high signal-to-noise ratios in imaging studies, making it effective for live-cell imaging applications.

Comparative Analysis of Related Compounds

| Compound Name | Linker Type | Solubility | Application Area |

|---|---|---|---|

| This compound | PEG-based linker | High | Drug delivery, protein labeling |

| Maleimide-PEG | Maleimide-based linker | Moderate | Protein conjugation |

| NHS-PEG | NHS-based linker | High | Bioconjugation |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Benzyloxy carbonyl-PEG4-Acid, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves coupling the benzyloxycarbonyl (Cbz) group to a PEG4 spacer, followed by acid functionalization. Key steps include:

- Protection : Use the Cbz group to protect amine functionalities during synthesis .

- Purification : Employ column chromatography or recrystallization (e.g., using solvents like ethyl acetate/hexane) to isolate intermediates. Purity can be verified via HPLC (>97% purity thresholds are common, as seen in catalog standards) .

- Characterization : Confirm structure using 1H-NMR and 13C-NMR, comparing peaks to reference spectra for PEG4 spacers and Cbz-protected analogs .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at 0–6°C to prevent degradation, as recommended for similar Cbz-protected compounds .

- Light Sensitivity : Conduct accelerated degradation tests under UV light to assess photostability, referencing protocols from benzoic acid derivatives .

- Analytical Monitoring : Use LC-MS to detect decomposition products (e.g., free benzyl alcohol or PEG fragments) over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) when characterizing this compound?

- Methodological Answer :

- Cross-Validation : Compare observed NMR shifts with databases like NIST Chemistry WebBook for PEG4 or Cbz-related compounds .

- Dynamic Light Scattering (DLS) : Use DLS to detect aggregation, which may obscure NMR signals .

- Controlled Experiments : Repeat synthesis under inert atmospheres to rule out oxidation artifacts, as boronic acid esters in related compounds show sensitivity to moisture .

Q. What strategies optimize the conjugation of this compound to biomolecules (e.g., proteins or peptides) while minimizing side reactions?

- Methodological Answer :

- pH Control : Conduct reactions at pH 7–8 to activate the carboxylic acid group without hydrolyzing the Cbz group .

- Coupling Agents : Use EDC/NHS chemistry for efficient amide bond formation, as demonstrated for PEGylated ADC products .

- Side Reaction Mitigation : Add scavengers like hydroxylamine to quench excess NHS esters .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Analysis : Isolate and characterize intermediates at each stage (e.g., via TLC or MS) to identify bottlenecks .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane for PEG4 coupling steps, as these reduce byproduct formation in morpholinecarboxylic acid syntheses .

- Catalyst Screening : Test palladium or nickel catalysts for deprotection steps, referencing protocols for Cbz-removal in alanine derivatives .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response studies using this compound in cellular assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points, particularly in assays with high variability (e.g., boronic acid ester stability tests) .

Q. How should researchers design controls to validate the specificity of this compound in target-binding assays?

- Methodological Answer :

- Negative Controls : Use PEG4-acid without the Cbz group to isolate the contribution of the protective moiety .

- Competitive Binding : Co-incubate with excess unmodified PEG4 to confirm saturable binding .

Q. Tables for Reference

Table 1 : Key Stability Parameters for Cbz-Protected Compounds

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Storage Temperature | 0–6°C | |

| Photostability | Amber glass vials | |

| Purity Threshold | >97% (HPLC) |

Table 2 : Common Side Reactions in PEG4 Conjugation

| Reaction Step | Side Reaction | Mitigation Strategy |

|---|---|---|

| Cbz Deprotection | Oxidation | Use argon atmosphere |

| Carboxylic Acid Activation | NHS ester hydrolysis | Reduce reaction time |

Properties

Molecular Formula |

C19H28O8 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

3-[2-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C19H28O8/c20-18(21)6-8-23-10-12-25-14-15-26-13-11-24-9-7-19(22)27-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,21) |

InChI Key |

SIPBWTZBDNBHPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.